molecular formula C25H27NO4 B4849184 7-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

7-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B4849184
M. Wt: 405.5 g/mol
InChI Key: OYTZERAPCULBGO-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: is a complex organic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoline core, substituted with dimethoxyphenyl and ethylphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common method includes:

    Condensation Reaction: Starting with an appropriate quinoline derivative, a condensation reaction with 3,4-dimethoxybenzaldehyde and 4-ethylbenzaldehyde is performed.

    Cyclization: The intermediate product undergoes cyclization under acidic or basic conditions to form the tetrahydroquinoline ring.

    Oxidation: The final step involves oxidation to introduce the dione functionality at positions 2 and 5.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

    Batch Processing: Utilizing large reactors for each step of the synthesis.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products

    Oxidation: Produces quinoline derivatives with altered electronic properties.

    Reduction: Results in tetrahydroquinoline derivatives with hydroxyl functionalities.

    Substitution: Leads to various substituted tetrahydroquinoline compounds.

Scientific Research Applications

7-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves interaction with specific molecular targets and pathways:

    Molecular Targets: May interact with enzymes, receptors, and other proteins.

    Pathways: Can modulate signaling pathways involved in cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,4-dimethoxyphenyl)-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
  • 7-(4-ethylphenyl)-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
  • 7-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Uniqueness

The unique combination of dimethoxyphenyl and ethylphenyl groups in 7-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO4/c1-4-15-5-7-16(8-6-15)19-14-24(28)26-20-11-18(12-21(27)25(19)20)17-9-10-22(29-2)23(13-17)30-3/h5-10,13,18-19H,4,11-12,14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTZERAPCULBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 2
7-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 3
7-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
7-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
7-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 6
Reactant of Route 6
7-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

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